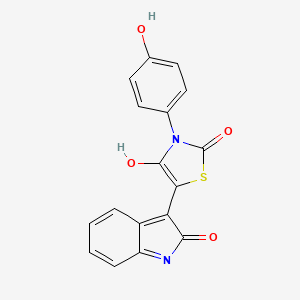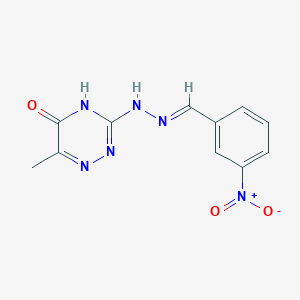![molecular formula C22H20N2O3S B6073375 (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6073375.png)
(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTM is a small molecule that belongs to the class of piperidine derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone is still not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In the brain, this compound can improve cognitive function and protect against neurodegeneration by modulating the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone is its high purity, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound research is the lack of in vivo studies, which limits our understanding of its potential therapeutic properties in living organisms.
Future Directions
There are several future directions for (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone research. One area of interest is the development of this compound derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation. Additionally, more in vivo studies are needed to fully understand the potential therapeutic properties of this compound in living organisms.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have a wide range of biological activities, including the inhibition of cancer cell growth and proliferation and neuroprotective effects. While there are limitations to this compound research, such as the lack of in vivo studies, there are several future directions for this compound research that hold promise for the development of new therapies for cancer and neurological disorders.
Synthesis Methods
The synthesis of (4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone involves a multi-step process that includes the reaction of 4-phenoxybenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with thioamide and then with acetic anhydride. The final product is purified by column chromatography, yielding a white crystalline powder with a purity of over 99%.
Scientific Research Applications
(4-phenoxyphenyl)[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Properties
IUPAC Name |
(4-phenoxyphenyl)-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(16-8-10-19(11-9-16)27-18-6-2-1-3-7-18)17-5-4-12-24(13-17)22(26)20-14-28-15-23-20/h1-3,6-11,14-15,17H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOUPMUSNCQBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B6073297.png)

![methyl 5-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6073307.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073309.png)
![ethyl 2-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6073313.png)
![4-{6-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6073327.png)


![N~1~-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,1-cyclopropanedicarboxamide](/img/structure/B6073342.png)
![4-hydroxy-6-methyl-3-[2-(1-piperidinyl)-4-pyrimidinyl]-2H-pyran-2-one](/img/structure/B6073345.png)
![N-(2-phenylpropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6073358.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B6073363.png)
![2,4-dihydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6073371.png)
![1-[2-methoxy-5-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6073387.png)
